molecular formula C20H20BrN3O2S2 B12143369 N-(3-bromophenyl)-2-(3-ethyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide

N-(3-bromophenyl)-2-(3-ethyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide

Cat. No.: B12143369
M. Wt: 478.4 g/mol
InChI Key: PCMPXIFPZPVLBX-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-2-(3-ethyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide is a heterocyclic compound featuring a fused benzo[b]thiopheno[2,3-d]pyrimidin-4-one core modified with a 3-ethyl group and a pentahydrobenzo ring system. The acetamide side chain is substituted with a 3-bromophenyl group and a thioether linkage to the pyrimidine ring. Its molecular formula is C₁₈H₁₈BrN₃O₂S₂, with an average mass of 452.385 g/mol and a monoisotopic mass of 451.002381 g/mol .

The compound’s synthesis likely follows a nucleophilic substitution pathway, where a chloro- or bromoacetamide intermediate reacts with a thiol-containing heterocycle under basic conditions (e.g., K₂CO₃ in dry acetone), as observed in analogous thieno[2,3-d]pyrimidine derivatives .

Properties

Molecular Formula

C20H20BrN3O2S2

Molecular Weight

478.4 g/mol

IUPAC Name

N-(3-bromophenyl)-2-[(3-ethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H20BrN3O2S2/c1-2-24-19(26)17-14-8-3-4-9-15(14)28-18(17)23-20(24)27-11-16(25)22-13-7-5-6-12(21)10-13/h5-7,10H,2-4,8-9,11H2,1H3,(H,22,25)

InChI Key

PCMPXIFPZPVLBX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC(=CC=C3)Br)SC4=C2CCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-(3-ethyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the bromophenyl intermediate: This step involves the bromination of aniline to form 3-bromoaniline.

    Synthesis of the thiopheno-pyrimidine core: This involves the cyclization of appropriate precursors to form the pentahydrobenzo[b]thiopheno[2,3-d]pyrimidine structure.

    Coupling reactions: The final step involves coupling the bromophenyl intermediate with the thiopheno-pyrimidine core under specific conditions, often using catalysts like palladium or copper to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Continuous flow synthesis: To enhance reaction efficiency and scalability.

    Catalyst optimization: Using more efficient or recyclable catalysts to reduce costs and environmental impact.

    Purification techniques: Employing advanced purification methods such as chromatography or crystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-(3-ethyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Sodium azide (NaN3), thiourea.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Alcohol derivatives.

    Substitution products: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, N-(3-bromophenyl)-2-(3-ethyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for developing new drugs

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(3-ethyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the thiopheno-pyrimidine core could interact with specific amino acid residues, leading to inhibition or activation of the target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Bromine Position Substituents on Pyrimidine Core Melting Point/Decomposition Key References
N-(3-Bromophenyl)-2-(3-ethyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)acetamide C₁₈H₁₈BrN₃O₂S₂ 3-Bromophenyl 3-Ethyl, pentahydrobenzo Not reported
N-(2-Bromophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide C₁₈H₁₈BrN₃O₂S₂ 2-Bromophenyl 3-Ethyl, 5,6-dimethyl Not reported
N-(3-Bromophenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide C₂₃H₂₀Br₂N₃O₂S₂ 3-Bromophenyl 3-(4-Bromophenyl), hexahydrobenzo Not reported
N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide C₂₀H₁₈N₆OS₂ None Triazolo-pyrimidine fusion 68–74% yield (synthesis)
Key Observations:

Bromine Position : The 3-bromophenyl substitution (target compound) vs. 2-bromophenyl () alters electronic and steric properties. The 3-position may enhance π-stacking interactions in biological targets compared to ortho-substituted analogues .

Core Modifications: The pentahydrobenzo ring in the target compound increases hydrophobicity compared to non-fused or partially saturated analogues (e.g., ’s tetrahydrobenzothieno-triazolopyrimidine) .

Dual Bromination : The 4-bromophenyl-substituted variant () introduces a second bromine, likely improving halogen bonding but increasing molecular weight (C₂₃H₂₀Br₂N₃O₂S₂ vs. C₁₈H₁₈BrN₃O₂S₂) .

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